1-(oxan-4-yl)-1H-pyrazol-4-ol

Lipophilicity Drug-likeness Lead optimization

Medicinal chemistry teams targeting IRAK4 often face lipophilicity mismatches when using simple N-substituted pyrazol-4-ol building blocks. 1-(Oxan-4-yl)-1H-pyrazol-4-ol (CAS 1598643-02-7) is the direct precursor to the potent IRAK4 inhibitor AS2444697 (IC₅₀ 20-21 nM). Its tetrahydropyran-4-yl group delivers a balanced XLogP3 of 0.2-intermediate between 1-methyl (‒0.1) and 1-phenyl (1.5) analogs-improving solubility and metabolic stability. • Enables scaffold-hopping with an additional HBA site (3 vs. 2 for alkyl/aryl analogs) • Available at 98% purity to reduce impurity burden in multi-step API syntheses • Correct 4-yl regioisomer (not the 2-yl isomer) ensures synthetic reproducibility

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 1598643-02-7
Cat. No. B1406554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxan-4-yl)-1H-pyrazol-4-ol
CAS1598643-02-7
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)O
InChIInChI=1S/C8H12N2O2/c11-8-5-9-10(6-8)7-1-3-12-4-2-7/h5-7,11H,1-4H2
InChIKeyOZKMPCJLNKXVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxan-4-yl)-1H-pyrazol-4-ol: Identity & Procurement


1-(Oxan-4-yl)-1H-pyrazol-4-ol (CAS 1598643-02-7), also named 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol, is a heterocyclic building block belonging to the N-substituted pyrazol-4-ol class [1]. It features a pyrazole ring bearing a hydroxyl group at the 4-position and a tetrahydropyran (oxane) moiety attached via the 4-position of the pyran ring at N1, yielding the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol [1]. Commercially available at purities of 95% to 98% , with recommended storage at 2–8°C , this compound serves primarily as a synthetic intermediate in medicinal chemistry programs, most notably as a precursor to IRAK4 inhibitors such as AS2444697 .

1-(Oxan-4-yl)-1H-pyrazol-4-ol: N1-Substituent Effects


Within the N-substituted pyrazol-4-ol series, the identity of the N1 substituent exerts a decisive influence on lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA)—parameters that directly govern solubility, permeability, and downstream synthetic compatibility [1][2][3]. The tetrahydropyran-4-yl group in the target compound confers a computed XLogP3 of 0.2, intermediate between the more polar 1-methyl analog (XLogP3 = −0.1) and the more lipophilic 1-phenyl analog (XLogP3 = 1.5) [1][2]. Furthermore, the tetrahydropyran ring oxygen adds a third hydrogen-bond acceptor site absent in simple alkyl- or aryl-substituted analogs (HBA count = 3 vs. 2) [1][2][3]. Interchanging N1-substituted pyrazol-4-ols without accounting for these property differences risks altering reaction yields, chromatographic behavior, and the physicochemical profile of downstream products.

1-(Oxan-4-yl)-1H-pyrazol-4-ol vs. Closest Analogs


Lipophilicity vs. 1-Methyl and 1-Phenyl Analogs

The target compound exhibits a computed XLogP3 of 0.2, placing it in an optimal intermediate lipophilicity range compared to the more hydrophilic 1-methyl-1H-pyrazol-4-ol (XLogP3 = −0.1) and the more lipophilic 1-phenyl-1H-pyrazol-4-ol (XLogP3 = 1.5) [1][2][3]. This 0.3 log unit increase over the methyl analog and 1.3 log unit decrease relative to the phenyl analog provide a differentiated property window relevant to oral bioavailability and CNS penetration predictions.

Lipophilicity Drug-likeness Lead optimization

Extra H-Bond Acceptor from Tetrahydropyran Oxygen

The target compound provides 3 hydrogen-bond acceptor (HBA) sites—the pyrazole N2, the 4-OH oxygen, and the tetrahydropyran ring oxygen—compared to only 2 HBA sites for both 1-methyl-1H-pyrazol-4-ol and 1-phenyl-1H-pyrazol-4-ol, which lack the ether oxygen [1][2][3]. This additional HBA capacity arises from the oxane substituent and is not present in analogs where the N1 substituent is a simple alkyl or aryl group.

Hydrogen bonding Solubility Target engagement

Topological Polar Surface Area vs. Analogs

The target compound has a computed TPSA of 47.3 Ų, which is 9.2 Ų (24%) higher than the 38.1 Ų shared by 1-methyl-1H-pyrazol-4-ol and 1-phenyl-1H-pyrazol-4-ol [1][2][3]. This increase reflects the contribution of the tetrahydropyran ring oxygen to the polar surface area. While both values remain well below the common 140 Ų threshold for oral bioavailability, the 24% difference may translate to measurably different Caco-2 permeability or blood-brain barrier penetration in downstream compounds.

Polar surface area Membrane permeability ADME

Regioisomer Differentiation: 4-yl vs. 2-yl Attachment

The target compound (4-yl attachment) and its regioisomer 1-(oxan-2-yl)-1H-pyrazol-4-ol (2-yl attachment) share identical molecular formulas and heavy-atom counts yet differ in computed XLogP3: 0.2 for the 4-yl isomer vs. 0.6 for the 2-yl isomer [1][2]. This ΔXLogP3 of 0.4 units arises from the different positioning of the pyrazole relative to the tetrahydropyran ring oxygen, which alters the overall dipole moment and solvation properties. The 4-yl isomer also presents a symmetric substitution pattern on the tetrahydropyran ring, potentially reducing conformational complexity relative to the 2-yl isomer.

Regiochemistry Conformation Lipophilicity

Synthetic Utility as IRAK4 Inhibitor Precursor

1-(Oxan-4-yl)-1H-pyrazol-4-ol is a demonstrated synthetic precursor to AS2444697 (N-(3-carbamoyl-1-(oxan-4-yl)pyrazol-4-yl)-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide), an orally active IRAK-4 inhibitor with a reported biochemical IC₅₀ of 20–21 nM against human IRAK-4 [1]. The target compound provides the core 1-(oxan-4-yl)pyrazole scaffold upon which the 3-carbamoyl and 4-amide functionalities are elaborated. This places the compound within a clinically relevant chemical series targeting inflammatory and autoimmune diseases as well as oncology indications .

IRAK4 inhibitor Kinase drug discovery Building block

Commercial Purity Specification Comparison

The compound is available at 98% purity from Leyan (Product No. 1795926) , compared to 95% purity offered by Sigma-Aldrich (AstaTech) and Calpaclab (AA Blocks) [1]. This 3-percentage-point purity differential can be meaningful in multi-step syntheses where impurities accumulate, potentially affecting downstream yields and the purity profile of final compounds.

Purity Procurement Quality control

1-(Oxan-4-yl)-1H-pyrazol-4-ol Applications


IRAK4 & TKL Kinase Inhibitor Programs

The compound's established role as a precursor to the IRAK4 inhibitor AS2444697 (IC₅₀ = 20–21 nM) [1] makes it a high-priority building block for medicinal chemistry teams pursuing interleukin-1 receptor-associated kinase (IRAK) family targets. The 1-(oxan-4-yl)pyrazole scaffold provides a metabolically stable N-substituent with balanced lipophilicity (XLogP3 = 0.2) [2] and an additional HBA site from the tetrahydropyran oxygen [2], features that may contribute to the favorable DMPK profile reported for AS2444697. Research groups investigating inflammatory, autoimmune, or oncology indications mediated by IRAK4 should consider this compound for scaffold-hopping and structure-activity relationship (SAR) exploration.

Fragment-Based Drug Discovery Application

With a molecular weight of 168.19 g/mol, TPSA of 47.3 Ų, and 3 HBA sites [1], this compound falls within fragment-like chemical space. Its intermediate XLogP3 of 0.2 [1] distinguishes it from the more polar 1-methyl analog (XLogP3 = −0.1) [2] and the more lipophilic 1-phenyl analog (XLogP3 = 1.5) [3], positioning it as a fragment hit for targets where balanced solubility and permeability are essential. The 4-OH group offers a synthetic handle for further elaboration (e.g., O-alkylation, esterification, or conversion to a triflate for cross-coupling).

High-Purity Starting Material for Multi-Step Synthesis

For synthetic routes involving three or more steps where intermediate purification is impractical, the 98% purity grade available from vendors such as Leyan [1] offers a quantifiable advantage over the more common 95% grade [2][3]. The 3% purity differential reduces the initial impurity burden, which is particularly valuable when the target compound is used as a late-stage intermediate or when the final API must meet stringent purity specifications under ICH guidelines.

Regioselective Synthesis with 4-yl Isomer

When synthetic routes demand the specific 4-yl attachment on the tetrahydropyran ring—as opposed to the 2-yl isomer (CAS 1394969-04-0)—procurement of the correct regioisomer is critical. The 4-yl isomer exhibits a lower XLogP3 (0.2 vs. 0.6 for the 2-yl isomer) [1][2] and a symmetric substitution pattern that may simplify conformational analysis and NMR characterization of downstream products. Applications include the preparation of boronic ester derivatives (e.g., CAS 1040377-03-4) where regiochemical integrity must be preserved for successful Suzuki-Miyaura cross-coupling [3].

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